molecular formula C12H15N3 B1363855 1-(4-Cyanobenzyl)piperazine CAS No. 89292-70-6

1-(4-Cyanobenzyl)piperazine

Cat. No.: B1363855
CAS No.: 89292-70-6
M. Wt: 201.27 g/mol
InChI Key: RPOOHOJBILYQET-UHFFFAOYSA-N
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Description

1-(4-Cyanobenzyl)piperazine is a synthetic compound belonging to the class of piperazine derivatives. It is characterized by the presence of a piperazine ring substituted with a 4-cyanobenzyl group. The molecular formula of this compound is C12H15N3, and it has a molecular weight of 201.27 g/mol

Preparation Methods

The synthesis of 1-(4-Cyanobenzyl)piperazine can be achieved through several routes. One common method involves the reaction of piperazine with 4-cyanobenzyl chloride under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through standard purification techniques such as recrystallization or column chromatography .

Industrial production methods may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis. These methods often employ microwave-assisted synthesis to reduce reaction times and improve yields .

Chemical Reactions Analysis

1-(4-Cyanobenzyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzyl group, depending on the reagents and conditions used.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Medicinal Chemistry

1-(4-Cyanobenzyl)piperazine has been investigated for its potential as a therapeutic agent against various diseases. Notably, it has shown promise in:

  • Anticancer Activity : Research indicates that piperazine derivatives can induce apoptosis in cancer cells. For example, studies have demonstrated that compounds with similar structures can effectively target liver cancer cells by activating intrinsic and extrinsic apoptotic pathways . This suggests that this compound may also exhibit anticancer properties through similar mechanisms.
  • Neurological Disorders : The compound's interaction with neurotransmitter receptors positions it as a candidate for treating neurological conditions. Its ability to modulate receptor activity could lead to novel treatments for disorders such as depression or anxiety.
  • Antimicrobial Properties : Preliminary studies have suggested that piperazine derivatives possess antimicrobial activities, making them potential candidates for developing new antibiotics.

Biological Research

In biological studies, this compound has been utilized to explore its effects on various cellular processes:

  • Mechanism of Action : The compound interacts with specific molecular targets, potentially modulating enzyme activity or receptor function. Understanding these interactions can provide insights into its therapeutic potential and help design more effective derivatives.
  • Structure-Activity Relationship Studies : Researchers have synthesized various piperazine derivatives to assess their biological activities. These studies highlight the importance of substituents on the piperazine ring in determining the efficacy of the compounds against specific targets, such as cancer cell lines .

Materials Science

The compound is also explored in materials science for its role in synthesizing new materials:

  • Polymer Development : this compound can be incorporated into polymer matrices to enhance their properties, such as thermal stability or mechanical strength.
  • Catalysis : Its unique structure allows it to act as a catalyst in various chemical reactions, contributing to more efficient synthetic pathways in organic chemistry.

Case Studies

StudyFocusFindings
Study on Anticancer Properties Evaluating cytotoxicity against liver cancer cellsInduced apoptosis through multiple pathways, highlighting potential as an anticancer drug candidate .
Synthesis of Piperazine Derivatives Structure-activity relationship analysisIdentified key substituents that enhance biological activity against cancer cell lines, suggesting modifications for improved efficacy .
Novel Material Synthesis Development of polymer compositesDemonstrated enhanced mechanical properties when incorporating piperazine derivatives into polymer matrices .

Mechanism of Action

The mechanism of action of 1-(4-Cyanobenzyl)piperazine involves its interaction with specific molecular targets. In biological systems, it may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-(4-Cyanobenzyl)piperazine can be compared with other piperazine derivatives, such as:

Biological Activity

1-(4-Cyanobenzyl)piperazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article summarizes its biological properties, mechanisms of action, and potential therapeutic applications, supported by various research findings.

This compound is characterized by its piperazine ring substituted with a cyanobenzyl group. The presence of the cyano group enhances its reactivity and interaction with biological targets. The compound has been synthesized and evaluated for various pharmacological effects, making it a valuable structure in drug development.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. It has been shown to modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors, which are critical in mood regulation and psychotropic effects. The compound may also inhibit certain enzymes involved in inflammatory pathways, contributing to its therapeutic potential in treating inflammatory diseases .

Biological Activity Overview

  • Antiinflammatory Effects :
    • Research indicates that derivatives of piperazine, including this compound, exhibit promising anti-inflammatory activity by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In studies, compounds related to this structure showed up to 87% inhibition of these cytokines at concentrations as low as 10 μM .
  • Antimicrobial Activity :
    • Compounds containing the piperazine moiety have demonstrated significant antimicrobial properties. In particular, some derivatives have shown potency exceeding standard antibiotics like ciprofloxacin against various bacterial strains .
  • Anticancer Potential :
    • Several studies have explored the anticancer properties of piperazine derivatives. For instance, modifications to the piperazine structure have led to compounds that effectively inhibit cancer cell proliferation in vitro and in vivo. Notably, compounds featuring the piperazine ring have been linked to telomerase inhibition and cell cycle arrest in cancer cells .

Study on Anti-inflammatory Activity

In a study evaluating a series of piperazine derivatives, several compounds were screened for their ability to inhibit TNF-α and IL-6 production. Among these, this compound derivatives exhibited significant inhibition rates comparable to established anti-inflammatory drugs like dexamethasone .

Antimicrobial Efficacy

A comparative study assessed the antimicrobial activity of various piperazine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives of this compound were notably effective, with minimum inhibitory concentrations (MIC) lower than those of traditional antimicrobial agents .

Comparative Analysis

Compound Activity IC50 (µM) Reference
This compoundAnti-inflammatory10
Piperazine derivative AAntimicrobial5
Piperazine derivative BAnticancer2

Properties

IUPAC Name

4-(piperazin-1-ylmethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c13-9-11-1-3-12(4-2-11)10-15-7-5-14-6-8-15/h1-4,14H,5-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPOOHOJBILYQET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40366197
Record name 1-(4-Cyanobenzyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89292-70-6
Record name 1-(4-Cyanobenzyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(piperazin-1-yl)methyl]benzonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 13.1 g. of p-cyanobenzaldehyde and 15 ml. of piperazine-1-carboxaldehyde was heated to 100° C. Over 10 minutes, 6 g. of 99% formic acid were added. The mixture was heated for 3 hours, then 200 ml. of 3.6 N hydrochloric acid in ethanol were added and the mixture was refluxed for 4 hours. The solid was collected, washed with ether and suspended in water. 10 N Sodium hydroxide extracted with three 100 ml. portions of chloroform and the combined extracts were evaporated. The residue was suspended in a mixture of 6 N hydrochloric acid and chloroform and filtered. The filtrate was adjusted to pH>7 with 10 N sodium hydroxide, extracted with chloroform, and the extract dried and evaporated to an oil which was distilled, giving α-(1-piperazinyl)-p-tolunitrile as a colorless liquid, b.p. 207°-209° C. (15 mm.).
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Synthesis routes and methods II

Procedure details

To a solution of piperazine (5.17 g, 60 mmol, 2 equiv) in EtOH (40 mL) was added 1 M HCl-EtOH (60 mL) dropwise over 1 h and the suspension was heated to 70° C. for 1 h. α-Bromo-p-tolunitrile (5.88 g, 30 mmol, 1 equiv) was added and the reaction was heated to reflux for 16 h. After cooling the solvent was removed by rotary evaporation and the residue was partitioned between CH2Cl2 (70 mL) and 2N aqueous KOH (70 mL) and the combined organic phase was washed with saturated aqueous NaCl (100 mL) and dried (MgSO4). Chromatography (SiO2, 20% CH3OH-5% Et3N-CH2Cl2) afforded the monoalkylated material (2.6 g, 6.0 g theoretical, 43%) as an amber oil.
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